molecular formula C16H12N2O5 B8275815 n-(3-Methoxy-4-nitrobenzyl)phthalimide

n-(3-Methoxy-4-nitrobenzyl)phthalimide

Cat. No.: B8275815
M. Wt: 312.28 g/mol
InChI Key: KSHSBSFLRWWGHU-UHFFFAOYSA-N
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Description

n-(3-Methoxy-4-nitrobenzyl)phthalimide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxy group, a nitro group, and an isoindole-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(3-Methoxy-4-nitrobenzyl)phthalimide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the nitration of 3-methoxybenzyl alcohol to form 3-methoxy-4-nitrobenzyl alcohol . This intermediate is then subjected to a series of reactions, including esterification and cyclization, to yield the final product. The reaction conditions often require the use of strong acids, bases, and organic solvents to facilitate the transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

n-(3-Methoxy-4-nitrobenzyl)phthalimide undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The benzyl position can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Products include 3-methoxy-4-nitrobenzaldehyde and 3-methoxy-4-nitrobenzoic acid.

    Reduction: The major product is 3-methoxy-4-aminobenzyl-isoindole-1,3-dione.

    Substitution: Substituted benzyl derivatives are formed depending on the nucleophile used.

Scientific Research Applications

n-(3-Methoxy-4-nitrobenzyl)phthalimide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of n-(3-Methoxy-4-nitrobenzyl)phthalimide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4-nitrobenzyl alcohol
  • 3-Methoxy-4-nitrobenzaldehyde
  • 3-Methoxy-4-nitrobenzoic acid

Uniqueness

n-(3-Methoxy-4-nitrobenzyl)phthalimide is unique due to its isoindole-1,3-dione moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its diverse range of applications.

Properties

Molecular Formula

C16H12N2O5

Molecular Weight

312.28 g/mol

IUPAC Name

2-[(3-methoxy-4-nitrophenyl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C16H12N2O5/c1-23-14-8-10(6-7-13(14)18(21)22)9-17-15(19)11-4-2-3-5-12(11)16(17)20/h2-8H,9H2,1H3

InChI Key

KSHSBSFLRWWGHU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CN2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a 250 mL round bottomed flask containing 10 g (55 mmol) of 4-nitro-3-methoxybenzyl alcohol in 150 mL THF was added, diethylazodiacarboxylate (8.03 g, 54.6 mmol, 1 eq.) and triphenylphosphine (15.0 g, 57.3 mmol) followed by 11.6 g of phthalimide (57.3 mmol) at 0° C. Reaction was then allowed to gradually warm to room temperature over night. A white precipitate formed and was collected by suction filtration. Recrystallization from acetonitrile gave 13.8 g (81%) of the desired product. 1H NMR (400 MHz, d6-DMSO): δ 7.79 (m, 5H), 7.19 (s, 1H), 7.08 (d, J=8.80 Hz, 1H), 4.91 (s, 2H), 3.87 (s, 3H).
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15 g
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11.6 g
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Yield
81%

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